molecular formula C14H13N3 B14371513 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 89734-75-8

1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B14371513
CAS No.: 89734-75-8
M. Wt: 223.27 g/mol
InChI Key: NMSVRVVKWWKKHD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The molecular targets and pathways involved include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-b]pyridine
  • 1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-a]pyridine
  • 2-Phenyl-1H-imidazo[4,5-c]pyridine

Uniqueness

1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 4, along with a phenyl group at position 2, enhances its stability and reactivity compared to other imidazopyridine derivatives .

Properties

CAS No.

89734-75-8

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1,4-dimethyl-2-phenylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H13N3/c1-10-13-12(8-9-15-10)17(2)14(16-13)11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

NMSVRVVKWWKKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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